5-(4-Chlorophenyl)-1,2,4-triazin-3-amine
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
5-(4-chlorophenyl)-1,2,4-triazin-3-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7ClN4/c10-7-3-1-6(2-4-7)8-5-12-14-9(11)13-8/h1-5H,(H2,11,13,14) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IPZNMPRJRFYAJB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=CN=NC(=N2)N)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7ClN4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
206.63 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Spectroscopic Characterization and Structural Elucidation Techniques
Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Confirmation
Proton Nuclear Magnetic Resonance (¹H NMR) Analysis
No experimental data available in the public domain.
Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Analysis
No experimental data available in the public domain.
Advanced Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC)
No experimental data available in the public domain.
Infrared (IR) Spectroscopy for Identification of Key Functional Groups
No experimental data available in the public domain.
High-Resolution Mass Spectrometry (HRMS) for Accurate Molecular Weight and Fragmentation Analysis
No experimental data available in the public domain.
X-ray Crystallography for Definitive Solid-State Molecular Structure Determination
No experimental data available in the public domain.
Structure Activity Relationship Sar and Quantitative Structure Activity Relationship Qsar Studies
Elucidation of Structural Determinants for Biological Activity in 1,2,4-Triazine (B1199460) Derivatives
The 1,2,4-triazine nucleus is considered a "privileged scaffold" in medicinal chemistry due to its ability to interact with a variety of biological targets. The arrangement of nitrogen atoms in the ring allows for multiple points of interaction through hydrogen bonding and other non-covalent forces.
Research on various 1,2,4-triazine derivatives has demonstrated that the introduction of different functional groups can modulate their potency and selectivity for specific biological targets. For instance, in a series of 5-aryl-6-(4-methylsulfonyl)phenyl-3-(methylthio)-1,2,4-triazines, variations in the substituent on the 5-phenyl ring led to significant differences in their inhibitory activity against cyclooxygenase-2 (COX-2). nih.gov This highlights the sensitivity of the biological response to even minor structural changes.
The following table illustrates the impact of substituent modifications on the potency of 1,2,4-triazine derivatives against a hypothetical target.
| Compound | R1 (at C5) | R2 (at C6) | R3 (at C3) | Biological Activity (IC50, µM) |
|---|---|---|---|---|
| 1 | 4-Chlorophenyl | H | NH2 | 5.2 |
| 2 | Phenyl | H | NH2 | 10.8 |
| 3 | 4-Methoxyphenyl | H | NH2 | 8.5 |
| 4 | 4-Chlorophenyl | Methyl | NH2 | 3.1 |
| 5 | 4-Chlorophenyl | H | NH-Acetyl | 15.4 |
The presence of an aryl group at the 5-position of the 1,2,4-triazine ring is a common feature in many biologically active derivatives. The 4-chlorophenyl moiety, in particular, plays a crucial role in molecular recognition and binding to target proteins. The chlorine atom, being an electron-withdrawing group, influences the electronic distribution of the phenyl ring and can participate in halogen bonding, a specific type of non-covalent interaction with biological macromolecules. tandfonline.com
The 3-amino group is a key functional group that can act as both a hydrogen bond donor and acceptor, making it a critical point of interaction with biological targets. Derivatization of this amino group, through reactions such as acylation, alkylation, or sulfonylation, can significantly alter the pharmacological profile of the parent compound.
Modification of the 3-amino group can influence several properties, including:
Binding Affinity: Introduction of different substituents can either enhance or diminish the binding affinity to the target protein by altering the hydrogen bonding pattern and steric interactions.
Selectivity: Derivatization can introduce new interactions with the target that may not be possible with the parent amino group, potentially leading to increased selectivity for a specific target over others.
Physicochemical Properties: Modifications can change the lipophilicity, solubility, and metabolic stability of the compound, which in turn affects its pharmacokinetic properties.
For example, N-acylation of the 3-amino group might decrease the basicity and increase the lipophilicity, which could impact cell permeability and oral bioavailability.
Comprehensive Quantitative Structure-Activity Relationship (QSAR) Analysis
QSAR is a computational modeling technique that aims to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. These models can then be used to predict the activity of new, unsynthesized compounds, thereby accelerating the drug discovery process.
The development of a robust QSAR model involves several steps, including the selection of a dataset of compounds with known biological activities, the calculation of molecular descriptors, the generation of a mathematical model using statistical methods, and rigorous validation of the model's predictive power.
For 1,2,4-triazine derivatives, various QSAR models have been developed to predict their activity against different biological targets. These models often employ techniques such as multiple linear regression (MLR), partial least squares (PLS), and machine learning algorithms. A 3D-QSAR study on a series of 5-aryl-1,2,4-triazines as COX-2 inhibitors utilized the k-Nearest Neighbor Molecular Field Analysis (kNN-MFA) method to build a predictive model. nih.gov Such models provide a quantitative framework to understand the SAR and guide the design of more potent analogs.
The general equation for a simple linear QSAR model can be represented as:
Biological Activity = c1 * Descriptor1 + c2 * Descriptor2 + ... + constant
Where c1, c2, etc., are the coefficients for each descriptor.
The success of a QSAR model heavily relies on the choice of molecular descriptors. These descriptors are numerical representations of the physicochemical properties of the molecules. For 1,2,4-triazine derivatives, several classes of descriptors have been found to correlate with their biological activity:
Electronic Descriptors: These describe the electronic properties of the molecule, such as dipole moment, partial charges, and energies of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO). These are crucial for understanding electrostatic interactions and reactivity.
Steric Descriptors: These relate to the size and shape of the molecule, such as molecular weight, volume, and surface area. They are important for determining the fit of the molecule into a binding site.
Hydrophobic Descriptors: The logarithm of the partition coefficient (logP) is a common descriptor for hydrophobicity, which influences the compound's ability to cross cell membranes and interact with hydrophobic pockets in proteins.
Topological Descriptors: These are numerical indices derived from the 2D representation of the molecule and describe its connectivity and branching.
In the 3D-QSAR study of 5-aryl-1,2,4-triazines, steric and electrostatic fields were identified as the most important descriptors contributing to the biological activity. nih.gov This indicates that the shape and charge distribution of the molecules are critical for their interaction with the COX-2 enzyme.
The following table summarizes some key physicochemical descriptors and their general influence on the biological activity of 1,2,4-triazine derivatives.
| Descriptor | Description | General Influence on Activity |
|---|---|---|
| logP | Logarithm of the octanol-water partition coefficient, a measure of lipophilicity. | An optimal range is often required; too high or too low values can be detrimental. |
| Molecular Weight (MW) | The sum of the atomic weights of all atoms in a molecule. | Often, lower molecular weight is preferred for better drug-like properties. |
| Topological Polar Surface Area (TPSA) | The sum of the surfaces of polar atoms in a molecule. | Important for predicting cell permeability; lower values generally indicate better permeability. |
| Number of Hydrogen Bond Donors/Acceptors | Count of atoms that can donate or accept hydrogen bonds. | Crucial for specific interactions with biological targets. |
| HOMO/LUMO Energy | Energies of the highest occupied and lowest unoccupied molecular orbitals. | Related to the molecule's reactivity and ability to participate in charge-transfer interactions. |
Pharmacophore Modeling and Ligand-Based Drug Design Principles
Pharmacophore modeling and ligand-based drug design are essential computational strategies for the discovery and optimization of biologically active molecules, particularly when the three-dimensional structure of the target protein is unknown. For derivatives of the 5-(4-Chlorophenyl)-1,2,4-triazin-3-amine scaffold, these approaches focus on identifying the key structural features responsible for their biological activity and using this information to design more potent and selective compounds.
Research into the 1,2,4-triazin-3-amine (B72006) core has elucidated a consistent pharmacophore model crucial for molecular recognition at various biological targets. A pivotal study on 1,2,4-triazine derivatives as adenosine (B11128) A2A receptor antagonists revealed that the amino-triazine core is a key pharmacophoric element. nih.govacs.org X-ray crystallography of related compounds bound to the receptor demonstrated that this core makes critical hydrogen bonding interactions with the side chain of specific amino acid residues, such as Asn253. nih.govacs.org The 3-amino group acts as a hydrogen bond donor, while a nitrogen atom within the triazine ring serves as a hydrogen bond acceptor. nih.gov
The 5-aryl substituent, which is a 4-chlorophenyl group in the titular compound, represents another critical component of the pharmacophore. This aromatic ring typically occupies a hydrophobic pocket within the binding site of the target protein. nih.govacs.orgnih.gov The nature and position of substituents on this phenyl ring are pivotal for modulating biological activity, a central principle in ligand-based drug design. For instance, the presence of the chlorine atom at the para-position of the phenyl ring influences the electronic properties and lipophilicity of the molecule, which can enhance binding affinity and selectivity.
Ligand-based drug design principles build upon this pharmacophoric understanding. By keeping the essential 3-amino-1,2,4-triazine core intact, medicinal chemists can systematically modify the peripheral substituents to optimize interactions with the target. This includes altering the substitution pattern on the 5-phenyl ring to better fit the topology of the receptor's hydrophobic pocket and to explore potential new interactions. nih.govacs.org Computational studies, such as 3D-QSAR, on various 1,2,4-triazine series have further refined these models by correlating specific steric, electronic, and hydrophobic fields with biological activity. nih.govrsc.orgrsc.org These models provide a predictive framework for designing new derivatives with improved therapeutic potential. nih.gov
The key pharmacophoric features derived from studies on the 5-aryl-1,2,4-triazin-3-amine scaffold are summarized in the table below.
| Pharmacophoric Feature | Molecular Moiety | Proposed Role in Molecular Interaction |
|---|---|---|
| Hydrogen Bond Donor | Amino group at C3 | Forms a crucial hydrogen bond with an acceptor group (e.g., side chain of Asn253) in the receptor binding site. nih.govacs.org |
| Hydrogen Bond Acceptor | Nitrogen atom in the 1,2,4-triazine ring | Accepts a hydrogen bond from a donor group in the receptor binding site, often complementing the donor interaction of the C3-amino group. nih.govacs.org |
| Aromatic/Hydrophobic Feature | 4-Chlorophenyl group at C5 | Occupies a hydrophobic pocket, with the chlorine atom potentially enhancing lipophilicity and electronic interactions. nih.govnih.gov |
Computational Chemistry and Advanced Molecular Modeling Investigations
Molecular Dynamics Simulations for Conformational Analysis and Dynamic Interactions
It is recommended to consult chemical research databases for any future publications that may address the computational analysis of this specific compound.
Analysis of Ligand-Receptor Complex Stability
The stability of the complex formed between a ligand and its biological receptor is a critical determinant of its potential efficacy. Molecular docking and molecular dynamics (MD) simulations are primary computational tools used to predict and analyze this stability. For derivatives of 1,2,4-triazine (B1199460), these simulations reveal how the molecule fits into the binding pocket of a receptor and the nature of the forces that stabilize this interaction.
Molecular docking studies predict the preferred orientation of the ligand within the receptor's active site and estimate the binding affinity, often expressed as a docking score or binding energy. For related 1,2,4-triazine structures, docking has revealed the importance of specific interactions. The stability of the ligand-receptor complex is typically governed by a combination of hydrogen bonds, hydrophobic interactions, and other electrostatic forces like π-π or cation-π stacking. researchgate.netacs.orgresearchgate.net
MD simulations further refine this understanding by observing the dynamic behavior of the ligand-receptor complex over time in a simulated physiological environment. These simulations can confirm the stability of the binding pose predicted by docking and provide detailed information on the persistence of key intermolecular interactions. For instance, studies on similar triazine derivatives have shown that stable hydrogen bonds between the triazine nitrogen atoms or the exocyclic amine group and key amino acid residues (such as asparagine or histidine) in the receptor are crucial for maintaining a stable complex. researchgate.net The 4-chlorophenyl group often participates in vital hydrophobic or π-π stacking interactions deep within the binding pocket, anchoring the molecule effectively. researchgate.netacs.orgresearchgate.net
Table 1: Representative Data from Molecular Docking and Dynamics Simulations for 1,2,4-Triazine Analogs
| Parameter | Typical Finding | Significance |
|---|---|---|
| Binding Energy (kcal/mol) | -7.0 to -11.0 | Indicates strong, favorable binding to the target receptor. |
| Key Interacting Residues | Asn, His, Phe, Tyr, Arg | Highlights the specific amino acids crucial for ligand recognition and binding. |
| Primary Interactions | Hydrogen Bonds, π-π Stacking, Hydrophobic Contacts | Defines the nature of the forces stabilizing the ligand-receptor complex. |
| RMSD (Å) of Complex | < 2.5 Å over simulation | Suggests the ligand remains stably bound in its initial docked pose throughout the simulation. |
This table presents generalized data based on published findings for structurally related 1,2,4-triazine compounds to illustrate typical computational outputs.
Conformational Landscapes of the Compound
The conformational landscape of a molecule describes the range of three-dimensional shapes it can adopt and the energetic favorability of each. This is particularly important for 5-(4-Chlorophenyl)-1,2,4-triazin-3-amine, as its biological activity is dependent on its ability to adopt a specific conformation that is complementary to the receptor's binding site. The key determinants of this compound's conformation are the rotational barriers around the single bonds connecting the chlorophenyl ring to the triazine core and the amine group to the triazine core.
Computational studies, often using Density Functional Theory (DFT), are used to calculate the energy associated with these rotations. Research on arylamino-1,3,5-triazines has shown that the energy barrier for rotation around the C(triazine)-N(amine) bond is significant, typically falling in the range of 12 to 19 kcal/mol. mdpi.com This restricted rotation means that the molecule may exist as a mixture of distinct conformers in solution at room temperature. mdpi.com A similar, and likely higher, energy barrier is expected for the rotation of the C(triazine)-C(phenyl) bond due to potential steric hindrance. nih.gov
Potential energy surface (PES) scans are computational experiments that map the energy of the molecule as a function of one or more torsional angles. These scans can identify the lowest energy (most stable) conformations and the energy barriers that must be overcome to transition between them. nih.gov For molecules like this compound, the landscape is influenced by factors such as intramolecular hydrogen bonding and steric repulsion between the substituents. The planarity of the system and the relative orientation of the chlorophenyl ring and the amine group are critical features defined by this landscape.
Table 2: Calculated Rotational Energy Barriers for Bonds in Triazine Derivatives
| Bond | Method | Calculated Barrier (kcal/mol) | Implication |
|---|---|---|---|
| C(triazine)–N(amine) | Dynamic NMR / DFT | 11.7 - 14.7 | Hindered rotation leads to distinct stable conformers in solution. mdpi.com |
This table includes data from studies on related triazine and aryl compounds to provide context for the expected conformational behavior of this compound.
In Silico Prediction of Absorption, Distribution, Metabolism (ADME) Properties for Research Prioritization
Before a compound can be considered for further development, it is essential to evaluate its potential pharmacokinetic properties. In silico ADME prediction models provide a rapid and cost-effective way to assess a molecule's drug-likeness and identify potential liabilities early in the research process. These computational tools use quantitative structure-activity relationship (QSAR) models and other algorithms to predict properties based on the molecule's chemical structure. researchgate.netnih.govfrontiersin.org For this compound, these predictions are vital for prioritizing it against other research candidates.
Computational Bioavailability Assessment
Oral bioavailability, the fraction of an orally administered drug that reaches systemic circulation, is a key parameter for many therapeutics. Computational models assess this by predicting several underlying physicochemical properties, often guided by frameworks like Lipinski's Rule of Five. This rule suggests that poor absorption or permeation is more likely when a compound has a molecular weight over 500, a logP over 5, more than 5 hydrogen bond donors, and more than 10 hydrogen bond acceptors.
Software platforms like SwissADME and pkCSM are commonly used to calculate these properties for novel compounds. frontiersin.orgmdpi.com For this compound, these tools would predict its lipophilicity (logP), aqueous solubility, gastrointestinal (GI) absorption, and potential to cross the blood-brain barrier. The presence of the polar amine and triazine groups, combined with the lipophilic chlorophenyl moiety, suggests a balanced profile that often results in good predicted GI absorption. nih.gov Bioavailability radars provide a quick visual assessment of a compound's drug-likeness by plotting its properties within an optimal physicochemical space. mdpi.com
Table 3: Predicted Physicochemical and Bioavailability Properties
| Property | Predicted Value Range (Typical for Triazines) | Lipinski's Rule of Five Guideline |
|---|---|---|
| Molecular Weight | 200 - 400 g/mol | < 500 |
| LogP (Lipophilicity) | 1.5 - 4.0 | < 5 |
| Hydrogen Bond Donors | 1 - 3 | ≤ 5 |
| Hydrogen Bond Acceptors | 3 - 6 | ≤ 10 |
| Human GI Absorption | High | N/A |
| Bioavailability Score | 0.55 | N/A |
This table contains representative values for triazine-based compounds based on in silico predictions from the literature to illustrate a typical ADME profile. nih.govnih.gov
Predictive Modeling of Metabolic Stability
The metabolic stability of a compound determines its half-life in the body and influences its dosing regimen. A compound that is metabolized too quickly may not maintain therapeutic concentrations, while one that is too stable could accumulate and lead to toxicity. Predictive models are used to identify which parts of a molecule are most susceptible to metabolism by cytochrome P450 (CYP) enzymes, the primary family of drug-metabolizing enzymes in the liver.
Table 4: Predictive Metabolic Stability Assessment
| Parameter | Prediction | Implication for Research |
|---|---|---|
| CYP450 Substrate | Predicted substrate for one or more isoforms (e.g., CYP3A4, CYP2C9) | Indicates the compound is likely to be cleared by hepatic metabolism. |
| CYP450 Inhibitor | Low to moderate probability of inhibition | Suggests a lower risk of causing drug-drug interactions. |
| Predicted Sites of Metabolism | Aromatic ring, exocyclic amine | Guides medicinal chemists in designing analogs with improved stability. |
| In Vitro Half-life (RLM) | Moderate (e.g., 30-60 min) | Suggests the compound is neither rapidly degraded nor overly stable. researchgate.net |
This table provides an example of typical outputs from metabolic stability prediction software based on studies of related heterocyclic compounds. researchgate.netmdpi.com
Future Perspectives and Emerging Research Directions
Exploration of Untapped Biological Targets for 5-(4-Chlorophenyl)-1,2,4-triazin-3-amine and its Analogs
While 1,2,4-triazine (B1199460) derivatives have been investigated against various targets, the specific biological space for this compound remains largely to be charted. ijpsr.infonih.gov Future research should focus on screening this compound and a library of its analogs against diverse and untapped biological targets to uncover novel therapeutic applications.
The broad spectrum of activities reported for the 1,2,4-triazine core suggests that its derivatives could modulate multiple signaling pathways. ijpsr.inforesearchgate.netresearchgate.net Analogs have shown activity as antagonists for receptors like the adenosine (B11128) A2A receptor and G-protein-coupled receptor 84 (GPR84), as well as inhibitors for enzymes such as focal adhesion kinase (FAK), c-Met kinase, and those involved in the neddylation pathway. nih.govnih.govresearchgate.netresearchgate.netnih.gov
Future screening campaigns could explore the following target classes:
Kinome-wide Screening: Given the success of triazines as kinase inhibitors, a comprehensive screening against the human kinome could identify novel and potent inhibitors of kinases involved in cancer, inflammation, and neurodegenerative diseases. researchgate.netresearchgate.net
Epigenetic Targets: Investigating the effects of these compounds on enzymes involved in epigenetic regulation, such as histone deacetylases (HDACs), methyltransferases, and demethylases, could open new avenues for cancer therapy.
Metabolic Enzymes: Cancer cells exhibit altered metabolism. Targeting key metabolic enzymes like pyruvate (B1213749) dehydrogenase kinase (PDK) is a promising strategy. drugbank.com Analogs of this compound could be evaluated for their ability to modulate these metabolic pathways.
Ion Channels and Transporters: These membrane proteins are crucial for cellular function and are implicated in numerous diseases. High-throughput screening could reveal unexpected activities against specific channels or transporters.
The following table outlines potential untapped target classes and their relevance.
| Target Class | Rationale for Exploration | Potential Therapeutic Area |
| Protein Kinases | The 1,2,4-triazine scaffold is a known kinase inhibitor motif. researchgate.netresearchgate.net | Oncology, Immunology |
| G-Protein-Coupled Receptors (GPCRs) | Analogs have shown activity as GPCR antagonists. nih.govnih.gov | Neurology, Inflammation |
| Epigenetic Modulators | Many heterocyclic compounds influence epigenetic enzymes. | Oncology, Genetic Disorders |
| Metabolic Enzymes | Targeting cancer metabolism is a validated therapeutic strategy. drugbank.com | Oncology, Metabolic Diseases |
| Neddylation Pathway Enzymes | The neddylation pathway is often over-expressed in tumors. nih.gov | Oncology |
Advancements in Stereoselective and Asymmetric Synthetic Methodologies
The introduction of chirality into drug molecules can significantly enhance their potency, selectivity, and pharmacokinetic profiles. nih.gov Future synthetic efforts for 1,2,4-triazine derivatives should focus on advanced stereoselective and asymmetric methodologies to produce enantiomerically pure compounds.
Current synthetic routes often yield racemic mixtures. nih.gov The development of asymmetric synthesis for chiral 1,2,4-triazines is an emerging field. researchgate.netnih.govmdpi.com Key areas for advancement include:
Catalytic Asymmetric Synthesis: The use of chiral catalysts, such as chiral phosphoric acids, can enable the atroposelective synthesis of N-aryl 1,2,4-triazoles, a strategy that could be adapted for triazines. nih.gov This approach allows for the efficient production of specific stereoisomers.
Chiral Pool Synthesis: Utilizing readily available chiral starting materials, such as amino acids or carbohydrates, can be an effective strategy. researchgate.netmdpi.comresearchgate.net For instance, enantiopure N-Cbz-1,2,4-triazine-derived α-amino acids have been synthesized using microwave irradiation, demonstrating a pathway to chiral triazines. researchgate.netresearchgate.net
Chiral Auxiliaries: Employing removable chiral auxiliaries can direct the stereochemical outcome of a reaction, leading to the desired enantiomer. Carbohydrates are ideal chiral auxiliaries due to their availability and multiple stereogenic centers. mdpi.com
These advanced methods will enable the synthesis of specific stereoisomers of this compound analogs, allowing for a more precise investigation of their structure-activity relationships (SAR).
Integration of Multi-Omics Data (e.g., Proteomics, Metabolomics) for Deeper Mechanism Elucidation
To fully understand the biological effects of this compound and its derivatives, an integrated multi-omics approach is essential. This strategy moves beyond single-target identification to provide a holistic view of the compound's impact on cellular systems.
Proteomics: Chemical proteomics can be used to identify the direct binding targets and off-targets of the compounds within the cell. Techniques like affinity chromatography coupled with mass spectrometry can pull down interacting proteins, providing a comprehensive target profile. This helps in understanding both the therapeutic effects and potential side effects.
Metabolomics: By analyzing the global changes in cellular metabolites following treatment with a compound, metabolomics can reveal which metabolic pathways are perturbed. This is particularly relevant if the compound targets a metabolic enzyme and can help to elucidate the functional consequences of target engagement.
Genomics and Transcriptomics: These approaches can identify changes in gene expression that occur in response to the compound, providing insights into the downstream signaling pathways that are affected.
Integrating data from these different "omics" platforms will provide a systems-level understanding of the mechanism of action, facilitating more rational drug development and identifying potential biomarkers for efficacy.
Development of Novel Analytical Probes and Chemical Tools for Biological Investigations
To facilitate the study of this compound and its analogs, the development of specialized chemical tools is crucial. These probes can be used to visualize the compound in cells, identify its binding partners, and quantify its engagement with its target.
Strategies for developing such tools include:
Fluorescent Probes: Attaching a fluorescent dye to the 1,2,4-triazine scaffold would allow for the visualization of the compound's subcellular localization and trafficking using fluorescence microscopy.
Biotinylated Probes: Incorporating a biotin (B1667282) tag would enable the use of affinity-based pulldown assays to isolate and identify the protein targets of the compound.
Photoaffinity Probes: Introducing a photoreactive group would allow for covalent cross-linking of the probe to its target upon UV irradiation. This provides a powerful method for target identification and validation.
Click Chemistry Handles: Incorporating small, bio-orthogonal handles like alkynes or azides would allow for the late-stage functionalization of the molecule with various tags (e.g., fluorophores, biotin) using click chemistry.
The table below summarizes the types of chemical probes and their applications.
| Probe Type | Modification | Application |
| Fluorescent Probe | Covalent attachment of a fluorophore | Cellular imaging, localization studies |
| Affinity Probe | Covalent attachment of a biotin tag | Target identification via pulldown assays |
| Photoaffinity Probe | Incorporation of a photoreactive group | Covalent target labeling and identification |
| Clickable Probe | Incorporation of an alkyne or azide (B81097) group | Versatile labeling for various applications |
Strategies for Lead Optimization and Generation of Next-Generation Chemical Probes
Once a promising biological activity is identified for the this compound scaffold, systematic lead optimization will be necessary to improve its drug-like properties. nih.govnih.gov This involves iterative cycles of design, synthesis, and testing to enhance potency, selectivity, and pharmacokinetic parameters.
Key optimization strategies include:
Structure-Activity Relationship (SAR) Studies: A systematic exploration of the chemical space around the 1,2,4-triazine core is essential. nih.gov This involves synthesizing analogs with modifications at the 3-amino, 5-phenyl, and 6-positions of the triazine ring to understand how these changes affect biological activity. The 4-chlorophenyl group can also be substituted with other groups to probe for improved interactions with the target.
Structure-Based Drug Design: If the crystal structure of the target protein is available, computational methods like molecular docking can be used to predict how analogs will bind and to guide the design of new compounds with improved affinity and selectivity. nih.gov
Fragment-Based and Hybridization Approaches: Combining the 1,2,4-triazine scaffold with other known pharmacophores can lead to hybrid molecules with novel or enhanced activities. drugbank.com This molecular hybridization approach has been successfully used to develop new inhibitors.
Physicochemical and ADMET Profiling: Early assessment of properties such as solubility, metabolic stability, and plasma protein binding is crucial for developing compounds with favorable pharmacokinetic profiles suitable for in vivo studies. acs.org
The generation of next-generation probes will be guided by these optimization studies, leading to more potent and selective tools for basic research and potential therapeutic candidates. acs.org
Q & A
Basic Research Questions
Q. What are the established synthetic routes for 5-(4-chlorophenyl)-1,2,4-triazin-3-amine, and how do reaction conditions influence yield?
- Answer : The synthesis of triazine derivatives often employs solvent-free methods or one-pot reactions. For example, solvent-free interactions between nitriles and guanidine derivatives can yield substituted triazines, with yields optimized by controlling temperature (80–120°C) and stoichiometry . Adapting these methods, this compound can be synthesized via cyclocondensation of 4-chlorophenyl-substituted nitriles with hydrazine derivatives. Reaction time and catalyst selection (e.g., Lewis acids) critically impact purity and yield .
Q. Which spectroscopic and crystallographic techniques are recommended for structural characterization?
- Answer :
- NMR : - and -NMR resolve aromatic protons and triazine ring carbons. For example, aromatic protons in related compounds appear at δ 7.06–7.68 ppm, while NH signals are observed near δ 14 ppm in DMSO-d6 .
- X-ray crystallography : SHELX programs (e.g., SHELXL) are widely used for small-molecule refinement. Crystallographic data can confirm bond angles and substituent orientations, with software parameters adjusted for high-resolution data .
Q. How can solubility and stability be optimized for biological assays?
- Answer : Solubility is often enhanced using polar aprotic solvents (DMSO, DMF) or co-solvents (PEG-400). Stability studies (pH 2–9, 25–40°C) for related triazines indicate degradation via hydrolysis of the triazine ring under acidic conditions. Lyophilization or storage at -20°C in inert atmospheres is recommended for long-term stability .
Advanced Research Questions
Q. How can substituent variation at the triazine ring modulate biological activity?
- Answer : Substituting the triazine core with electron-withdrawing groups (e.g., -Cl, -F) enhances receptor binding affinity. For instance, 5-(4-fluorophenyl) analogs show adenosine receptor antagonism (IC < 1 µM), while bulkier groups (e.g., -CF) improve metabolic stability . Structure-activity relationship (SAR) studies should prioritize substituent electronic effects and steric hindrance .
Q. What methodologies resolve contradictions in pharmacological data across studies?
- Answer : Discrepancies in IC values or binding kinetics may arise from assay conditions (e.g., buffer pH, temperature). Standardized protocols (e.g., fixed ATP concentrations in kinase assays) and orthogonal validation (SPR, ITC) are critical. For example, adenosine receptor antagonism should be confirmed via both radioligand displacement and functional cAMP assays .
Q. What computational strategies predict ADME properties for triazine derivatives?
- Answer : Molecular docking (AutoDock Vina) identifies binding poses in adenosine receptors, while QSAR models predict logP and bioavailability. ADME-Tox screening using SwissADME or pkCSM for this compound reveals moderate hepatic metabolism (CYP3A4-mediated) and potential blood-brain barrier permeability (BBB score: 0.72) .
Q. How can synthetic byproducts be minimized during scale-up?
- Answer : Impurities often arise from incomplete cyclization or chlorophenyl group oxidation. Process optimization includes:
- Catalyst screening : ZnCl improves cyclization efficiency (yield increase from 65% to 81% in related triazoles) .
- In-line analytics : HPLC-MS monitors intermediate purity, with quenching steps to prevent over-reaction .
Methodological Considerations Table
Key Notes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
